1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, commonly known as BRD-7929, is a small molecule inhibitor that has been developed for research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. The purpose of
Wirkmechanismus
BRD-7929 is a potent and selective inhibitor of CK2. It binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to a decrease in CK2 activity and downstream signaling pathways that are regulated by CK2. The inhibition of CK2 by BRD-7929 has been shown to induce cell death in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
BRD-7929 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BRD-7929 inhibits CK2 activity in a dose-dependent manner. In vivo studies have shown that BRD-7929 can reduce tumor growth in mouse models of cancer and reduce inflammation in animal models of inflammatory diseases. The biochemical and physiological effects of BRD-7929 are mediated through the inhibition of CK2 activity and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD-7929 in lab experiments include its potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. The limitations of using BRD-7929 in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the use of BRD-7929 in lab experiments requires careful consideration of dosage and administration to avoid potential toxicity.
Zukünftige Richtungen
For the use of BRD-7929 in research include the development of more potent and selective inhibitors of CK2, as well as the identification of downstream targets of CK2 that may be involved in disease pathogenesis. Additionally, the use of BRD-7929 in combination with other drugs may provide a more effective treatment strategy for diseases that are regulated by CK2. Overall, the development of BRD-7929 and other CK2 inhibitors has the potential to provide new insights into the role of CK2 in disease pathogenesis and lead to the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
BRD-7929 has been developed as a research tool for studying the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular functions, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. BRD-7929 has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in disease pathogenesis.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-11-5-7-13(8-6-11)25-10-12(24)9-23-15-4-2-1-3-14(15)22-16(23)17(19,20)21/h1-8,12,24H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPOJYUFEBFUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)Br)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.